

In vivo efficacy comparison of Cremastranone and established anti-cancer drugs

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Compound of Interest

Compound Name: Cremastranone

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Cremastranone Derivatives: A Preclinical Contender in Anti-Cancer Research

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Cheongju, Republic of Korea - Preliminary in vitro research has identified synthetic derivatives of **Cremastranone**, a naturally occurring homoisoflavanone, as potent inhibitors of cancer cell proliferation. Studies on colorectal and breast cancer cell lines indicate that these compounds induce cell cycle arrest and programmed cell death, suggesting a potential new avenue for anti-cancer drug development. However, a direct comparison to the in vivo efficacy of established anti-cancer drugs is not yet possible, as **Cremastranone** and its derivatives remain in the preclinical stage of investigation, with no published animal model efficacy data for cancer treatment.

Executive Summary of Preclinical Findings

Synthetic derivatives of **Cremastranone**, notably SH-17059, SH-19021, SH-19027, and SHA-035, have demonstrated significant cytotoxic effects against human colorectal and breast cancer cell lines.^{[1][2]} The primary mechanisms of action identified are the induction of G2/M phase cell cycle arrest and the initiation of distinct cell death pathways. In colorectal cancer cells, these derivatives trigger apoptosis, while in breast cancer cells, they induce caspase-independent cell death with characteristics of ferroptosis.^{[1][2]}

This contrasts with the mechanisms of established chemotherapeutic agents. For instance, 5-Fluorouracil, a cornerstone of colorectal cancer therapy, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. Taxanes, such as Paclitaxel used in breast cancer, interfere with microtubule function, also leading to cell cycle arrest and apoptosis. While the end result of cell death is similar, the upstream pathways initiated by **Cremastranone** derivatives appear to be distinct, offering potential for new therapeutic strategies.

In Vitro Efficacy of Cremastranone Derivatives

The anti-cancer potential of **Cremastranone** derivatives has been evaluated in various cancer cell lines. The following tables summarize the key findings from these in vitro studies.

Table 1: In Vitro Activity in Colorectal Cancer (CRC) Cell Lines

Derivative	Cell Lines	Key Findings	Mechanism of Action
SH-19027	HCT116, LoVo	Dose- and time-dependent reduction in cell viability.	Induces G2/M cell cycle arrest and apoptosis.[1]
SHA-035	HCT116, LoVo	Significant reduction in cell proliferation at nanomolar concentrations.	Promotes G2/M cell cycle arrest and apoptosis.[1]
SH-17059	HCT116, LoVo	Demonstrated cytotoxic activity.	Not fully elucidated in CRC cells, but shows cytotoxicity.[1]
SH-19021	HCT116, LoVo	Showed cytotoxic effects.	Not fully elucidated in CRC cells, but shows cytotoxicity.[1]

Table 2: In Vitro Activity in Breast Cancer Cell Lines

Derivative	Cell Lines	Key Findings	Mechanism of Action
SH-17059	T47D, ZR-75-1	Reduced cell proliferation and induced cell death.	Induces G2/M cell cycle arrest and caspase-independent cell death (ferroptosis).[2]
SH-19021	T47D, ZR-75-1	Demonstrated significant cytotoxicity.	Promotes G2/M cell cycle arrest and caspase-independent cell death (ferroptosis).[2]

Comparative Analysis of Anti-Cancer Mechanisms

Cremastranone derivatives exhibit a multi-faceted approach to inhibiting cancer cell growth in vitro. A key mechanism is the induction of cell cycle arrest at the G2/M checkpoint, which prevents cells from dividing.[1][2] This is a common mechanism shared with established drugs like taxanes and vinca alkaloids.

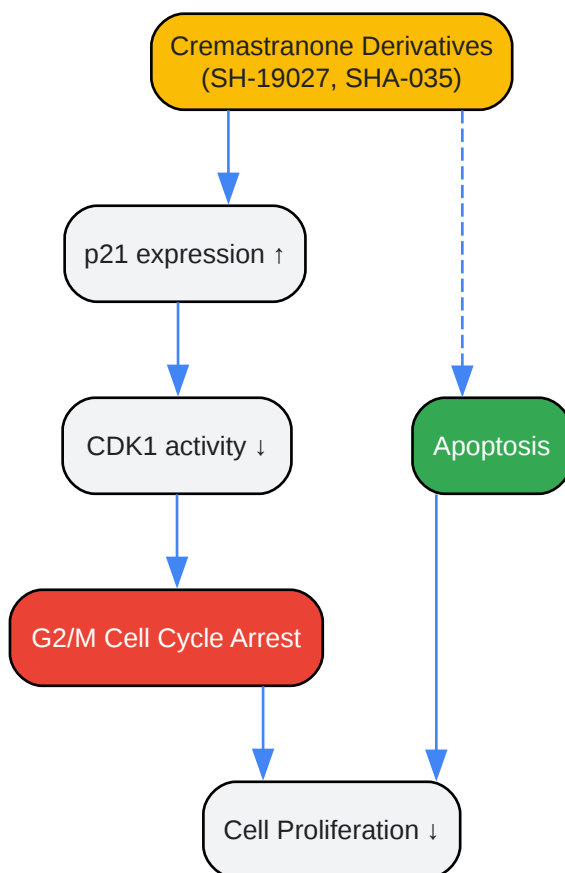
Following cell cycle arrest, **Cremastranone** derivatives trigger programmed cell death. The specific pathway appears to be cell-type dependent.

- In Colorectal Cancer: The derivatives SH-19027 and SHA-035 induce apoptosis, characterized by an increase in the apoptotic cell population and associated markers.[1]
- In Breast Cancer: The derivatives SH-17059 and SH-19021 trigger a caspase-independent cell death pathway.[2] Evidence, including the generation of reactive oxygen species, lipid peroxidation, and downregulation of glutathione peroxidase 4 (GPX4), strongly suggests ferroptosis.[2][3]

This divergence in cell death mechanisms is a notable feature of **Cremastranone** derivatives and may offer advantages in overcoming resistance to apoptosis-inducing therapies.

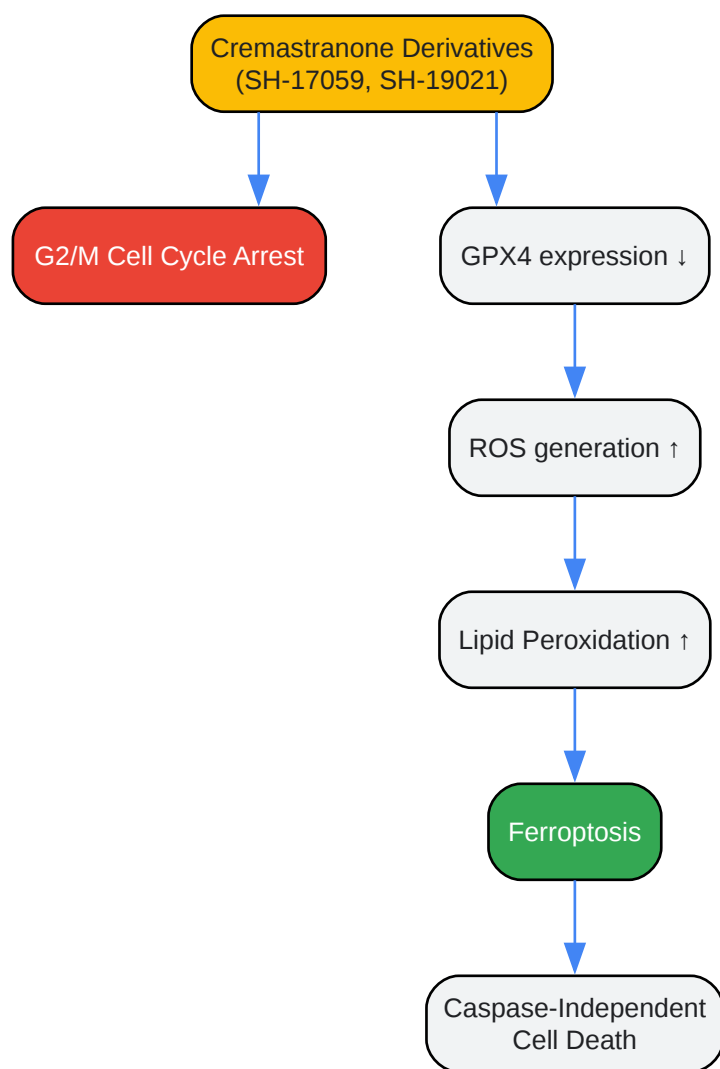
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for **Cremastranone** derivatives based on current in vitro data.



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Proposed mechanism in colorectal cancer cells.



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